![molecular formula C18H20N2O4S B4520229 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4520229.png)
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
Overview
Description
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactions and microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine core substituted with a thiazole and methoxyphenyl group, contributing to its biological activity. Its structural formula can be represented as follows:
This unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of 1,3-thiazole have shown significant cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF7) cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds that target ERK1/2 pathways have demonstrated enhanced anticancer effects by disrupting cell cycle progression .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .
Antimicrobial Effects
Research indicates that thiazole-containing compounds exhibit antimicrobial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Drug Development
The unique properties of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid have led to its exploration in drug formulation. It can serve as a lead compound in the development of new anticancer agents or anti-inflammatory drugs.
Formulation Studies
Studies have explored the formulation of this compound into solid dispersions with various excipients to enhance its solubility and bioavailability. For instance, solid dispersions with carriers like HPMC have shown improved pharmacokinetic profiles, making them suitable for oral administration .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and raloxifene, which have various biological activities
Thiazole Derivatives: Compounds with the thiazole ring, known for their antimicrobial and antifungal properties.
Methoxyphenyl Compounds: Compounds with the methoxyphenyl group, which can exhibit antioxidant and anti-inflammatory effects
Uniqueness: 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is unique due to its combination of the piperidine, thiazole, and methoxyphenyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .
Biological Activity
The compound 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a thiazole derivative with potential therapeutic applications. Thiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a piperidine ring, a thiazole moiety, and a methoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study focused on novel 1,3-thiazole analogues demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved cell cycle arrest and programmed cell death, highlighting the potential of thiazole compounds in cancer therapy .
- Mechanism of Action : The compound's anticancer activity may be attributed to its ability to inhibit key pathways involved in tumor growth. For example, it has been shown to inhibit the VEGFR-2 pathway, which is crucial for angiogenesis in tumors .
- Case Study : In vitro studies revealed that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory effects. A study highlighted that certain thiazole compounds can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Thiazoles have been reported to possess antibacterial and antifungal activities due to their ability to interfere with microbial metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
Functional Group | Effect on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and bioavailability |
Piperidine Ring | Contributes to receptor binding affinity |
Thiazole Moiety | Critical for anticancer and antimicrobial activity |
Research Findings
A systematic review of thiazole derivatives emphasizes their versatility as therapeutic agents. Notably, compounds with methoxy substitutions demonstrate enhanced potency against various cancer types due to improved pharmacokinetic properties .
Properties
IUPAC Name |
1-[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-15-4-2-3-13(9-15)17-19-14(11-25-17)10-16(21)20-7-5-12(6-8-20)18(22)23/h2-4,9,11-12H,5-8,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSQBBUXOZXWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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